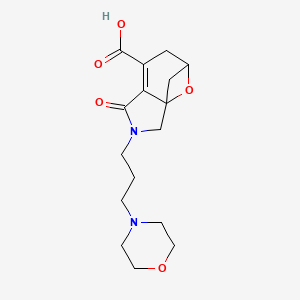

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid

Descripción general

Descripción

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid (CAS Number: 1242912-32-8) is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula

- C : 16

- H : 22

- N : 2

- O : 5

- Molecular Weight : 322.36 g/mol

Structural Features

The compound features a unique hexahydroisoindole core with a morpholine side chain. Its structural characteristics suggest potential interactions with various biological targets.

Research indicates that this compound may interact with multiple biological pathways:

- Receptor Interaction : Preliminary studies suggest that it may act as a ligand for specific receptors involved in neurological and metabolic pathways.

- Enzyme Inhibition : There is evidence that it could inhibit certain enzymes related to inflammation and metabolic disorders.

Therapeutic Potential

The biological activity of this compound makes it a candidate for several therapeutic applications:

- Neurological Disorders : Its structure suggests potential use in treating conditions like anxiety or depression by modulating neurotransmitter systems.

- Metabolic Disorders : The compound may also have implications in managing insulin sensitivity or obesity-related conditions due to its possible effects on metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated the following:

- Cell Viability Assays : The compound exhibited dose-dependent effects on cell viability in various cancer cell lines, indicating potential anti-cancer properties.

- Inflammatory Response Modulation : It showed promise in reducing inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

- Efficacy in Animal Models : Studies have shown that administration of the compound can lead to significant reductions in symptoms associated with induced anxiety and depression models.

- Metabolic Effects : In diabetic rat models, the compound improved glucose tolerance and reduced body weight gain compared to controls.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound on mice subjected to oxidative stress. Results indicated a significant reduction in markers of neuronal damage and improved behavioral outcomes compared to untreated controls.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The results showed a marked decrease in joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

Data Table

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 2-(3-Morpholin-4-ylpropyl)-1-oxo can exhibit anticancer properties by inducing apoptosis in cancer cells. The morpholine moiety may enhance bioactivity through specific interactions with cellular targets.

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

2. Biological Research

- Neuropharmacology : Due to its structural features, this compound may interact with neurotransmitter systems. Preliminary studies have shown promise in modulating pathways related to anxiety and depression.

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor in various biochemical pathways. It could serve as a lead compound for developing drugs targeting specific enzymes involved in disease processes.

3. Material Science

- Polymer Development : The unique structure of this compound allows it to be used as a building block for synthesizing advanced polymers. These materials can exhibit specific mechanical or thermal properties beneficial for industrial applications.

- Nanotechnology : Research is ongoing into the use of this compound in creating nanomaterials with tailored functionalities for applications in drug delivery systems and biosensors.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives of 2-(3-Morpholin-4-ylpropyl)-1-oxo on various cancer cell lines. Results demonstrated significant cytotoxicity against breast and colon cancer cells at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Propiedades

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-4-oxo-9-oxa-3-azatricyclo[6.1.1.01,5]dec-5-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c19-14-13-12(15(20)21)8-11-9-16(13,23-11)10-18(14)3-1-2-17-4-6-22-7-5-17/h11H,1-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWQTWBSBJGFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC34CC(O3)CC(=C4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.